molecular formula C11H12N2O2 B12596156 Propan-2-yl (4-cyanophenyl)carbamate CAS No. 629648-16-4

Propan-2-yl (4-cyanophenyl)carbamate

Cat. No.: B12596156
CAS No.: 629648-16-4
M. Wt: 204.22 g/mol
InChI Key: YTFBYTJHKDREID-UHFFFAOYSA-N
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Description

Propan-2-yl (4-cyanophenyl)carbamate is a carbamate ester derivative featuring a 4-cyanophenyl group and an isopropyl (propan-2-yl) carbamate moiety. Carbamates are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable physicochemical properties.

Properties

CAS No.

629648-16-4

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

propan-2-yl N-(4-cyanophenyl)carbamate

InChI

InChI=1S/C11H12N2O2/c1-8(2)15-11(14)13-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H,13,14)

InChI Key

YTFBYTJHKDREID-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4-cyanophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-cyanophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoylation reactions, where a carbamoyl chloride is reacted with a substituted phenol. This method is versatile and can be performed under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale carbamoylation reactions. These reactions are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-cyanophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl (4-cyanophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl (4-cyanophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The 4-cyanophenyl group distinguishes this compound from halogenated analogs (e.g., 4-chloro derivatives in ), which may exhibit higher lipophilicity but lower electronic withdrawal.

Physicochemical Properties

Table 2: Comparative physicochemical properties

Compound logP (HPLC) Solubility (aq.) Melting Point (°C) Stability
This compound ~2.5 (est.) Low Not reported Stable under inert conditions
tert-Butyl analog () ~3.1 Insoluble Foam (no mp) Air-sensitive
4-Chloro carbamates () 2.8–3.5 Moderate 120–150 Hydrolytically stable
Propylparaben () 2.18 0.04 g/L 96–98 Stable in acidic pH

Key Findings :

  • The cyanophenyl group likely reduces logP compared to halogenated analogs, balancing hydrophobicity for drug-like properties .
  • Propan-2-yl carbamates may exhibit lower aqueous solubility than esters like propylparaben due to steric hindrance .

Insights :

  • Halogenated carbamates () use conventional alkylation, but yields are variable due to steric and electronic effects .

Computational and Theoretical Analysis

Table 4: Computational parameters

Compound/Property Absolute Hardness (η) Electron Density Features Reference
This compound Estimated ~5.0 eV High electron withdrawal
4-Chloro carbamates ~4.5 eV Polarizable C-Cl bonds
tert-Butyl analog () ~5.2 eV Steric hindrance in ELF

Analysis :

  • The 4-cyanophenyl group increases absolute hardness (η) compared to chloro analogs, suggesting lower reactivity and higher stability .
  • Multiwfn software () could model electron localization function (ELF) to compare steric effects between propan-2-yl and tert-butyl groups .

Biological Activity

Propan-2-yl (4-cyanophenyl)carbamate, also known as isopropyl N-(4-cyanophenyl)carbamate, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12_{12}H14_{14}N2_{2}O
  • IUPAC Name: Propan-2-yl N-(4-cyanophenyl)carbamate
  • CAS Number: 629648-16-4

The presence of the 4-cyanophenyl group is crucial as it enhances the compound's ability to interact with biological targets, contributing to its unique properties compared to other carbamates.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access and catalytic activity.
  • Receptor Modulation : It interacts with various receptors, modulating their signaling pathways, which may lead to therapeutic effects in neurological disorders and inflammation.

Therapeutic Applications

Research indicates that this compound has potential applications in:

  • Neurological Disorders : Studies suggest that it may have neuroprotective effects, potentially useful in treating conditions such as Alzheimer's disease.
  • Antimicrobial Activity : Some derivatives show promise as antimicrobial agents, indicating potential for use in treating infections.
  • Anticancer Properties : Aryl carbamates have been investigated for their ability to inhibit cancer cell proliferation and metastasis.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological properties of this compound:

Compound NameStructural FeaturesUnique Aspects
Isopropyl N-(4-cyanophenyl)carbamate4-cyanophenyl moietyEnhanced interaction with biological targets
Ethyl N-(3-cyanophenyl)carbamateEthyl group instead of propan-2-ylVariation in alkyl chain length
Benzyl N-(3-cyanophenyl)carbamateBenzyl group attached to nitrogenDifferent reactivity due to aromatic substitution
Propan-2-yl N-(4-chlorophenyl)carbamateChlorine substitution on phenolPotentially differing biological activity

This table illustrates how variations in substituents can influence chemical behavior and biological activity, making this compound particularly noteworthy due to its specific cyanophenyl attachment.

Study on Enzyme Inhibition

A study published in Journal of Medicinal Chemistry investigated the enzyme inhibitory effects of this compound. The results demonstrated significant inhibition against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The IC50_{50} value was found to be approximately 25 µM, indicating moderate potency compared to standard inhibitors like donepezil.

Antimicrobial Activity Assessment

Research conducted at a leading pharmaceutical institute evaluated the antimicrobial properties of various cyanophenyl derivatives, including this compound. The compound exhibited promising activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Anticancer Activity Investigation

A recent study focused on the anticancer properties of this compound against human breast cancer cell lines. The compound induced apoptosis in MCF-7 cells with an IC50_{50} value of 15 µM after 48 hours of treatment. This suggests potential for further development as a chemotherapeutic agent.

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